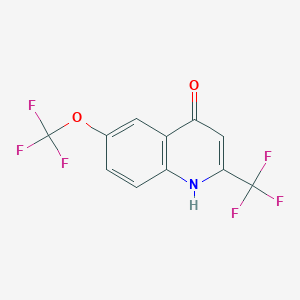

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Description

The exact mass of the compound 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSLEIYRFCRULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379384 | |

| Record name | 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125647-79-2 | |

| Record name | 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125647-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a highly fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties onto the quinolin-4-ol scaffold is anticipated to bestow unique physicochemical and biological properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document delineates a robust synthetic strategy rooted in the classical Conrad-Limpach reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the characterization of the target compound. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction and Strategic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The introduction of fluorine-containing substituents is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound (CAS No. 125647-79-2), is a prime example of this design principle, featuring two distinct fluorinated groups. The trifluoromethyl group at the 2-position and the trifluoromethoxy group at the 6-position are expected to significantly influence the electronic properties and biological activity of the quinoline system.

The synthesis of 4-hydroxyquinolines is most effectively achieved through well-established cyclocondensation reactions. Among these, the Conrad-Limpach and Gould-Jacobs reactions stand out for their reliability and versatility.[1][2] Both pathways involve the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to construct the quinoline core.[3] This guide will focus on the Conrad-Limpach approach, which is particularly well-suited for the synthesis of 4-hydroxyquinolines (or their tautomeric 4-quinolone form).

The chosen synthetic route leverages the reaction between 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate. This strategy is both convergent and atom-economical, utilizing readily available starting materials to construct the complex target molecule in a two-step sequence.

Reaction Mechanism and Scientific Principles

The synthesis of this compound via the Conrad-Limpach reaction proceeds in two key stages:

-

Formation of the β-Enaminone Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)aniline with ethyl 4,4,4-trifluoroacetoacetate. The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. Subsequent dehydration yields the more stable β-enaminone intermediate, ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate.

-

Thermal Cyclization: The second stage is a high-temperature intramolecular cyclization of the β-enaminone. This step requires significant thermal energy (typically 250-260 °C) to overcome the activation barrier for the electrocyclic ring closure onto the aromatic ring.[4] The reaction is facilitated by the use of a high-boiling, inert solvent to ensure uniform heat transfer and prevent degradation. This cyclization, followed by the elimination of ethanol, affords the target this compound.

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is an adaptation of established Conrad-Limpach procedures for the synthesis of analogous 4-hydroxyquinolines.[4] Researchers should perform an initial small-scale trial to optimize conditions.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 | Sigma-Aldrich, TCI |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C₆H₇F₃O₃ | 184.11 | Sigma-Aldrich, TCI |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Acros Organics |

| Dowtherm A (or other high-boiling solvent) | 8004-13-5 | Mixture of Diphenyl ether and Biphenyl | ~166 | Dow Chemical |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-(trifluoromethoxy)aniline (17.71 g, 0.1 mol), ethyl 4,4,4-trifluoroacetoacetate (20.25 g, 0.11 mol), and anhydrous toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.19 g, 1 mmol).

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the condensation proceeds.

-

Continue refluxing until no more water is collected (typically 3-5 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid, the β-enaminone intermediate, can be used in the next step without further purification.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add the crude intermediate from Step 1.

-

Add a high-boiling solvent such as Dowtherm A (approximately 10 mL per gram of the theoretical mass of the intermediate). The use of an inert, high-boiling solvent is crucial for achieving high yields in this cyclization step.[1]

-

With vigorous stirring, heat the mixture to 250-260 °C. Maintain this temperature for 30-60 minutes.

-

Monitor the progress of the cyclization by TLC (a suitable mobile phase would be a mixture of hexanes and ethyl acetate).

-

After the reaction is complete (indicated by the disappearance of the intermediate spot on TLC), carefully remove the heat source and allow the mixture to cool to below 100 °C.

-

While the mixture is still warm, add hexanes (approximately 100-150 mL) to precipitate the product.

-

Continue cooling to room temperature, and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold hexanes to remove the residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Dry the purified product under vacuum to yield this compound as a solid.

Safety and Handling

-

4-(Trifluoromethoxy)aniline: This compound is toxic if swallowed or in contact with skin. It can cause serious eye damage and skin irritation. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Ethyl 4,4,4-trifluoroacetoacetate: This is a flammable liquid and vapor and is harmful if swallowed. Keep away from heat, sparks, and open flames.

-

Dowtherm A: This is a high-boiling liquid that can cause skin and eye irritation. At high temperatures, it can produce flammable vapors. Ensure adequate ventilation and avoid inhalation of vapors.

-

High-Temperature Operations: The thermal cyclization step requires careful temperature control to avoid decomposition and potential hazards. The reaction should be conducted in a robust apparatus within a fume hood.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectroscopic characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The proton at the 3-position will likely appear as a singlet. The protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system. The hydroxyl proton may appear as a broad singlet or may not be observed due to exchange with the solvent.

-

¹³C NMR: The spectrum will show characteristic signals for the quinoline carbons. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the -OCF₃ group will also exhibit a quartet.

-

¹⁹F NMR: Two distinct signals are expected. One for the -CF₃ group at the 2-position and another for the -OCF₃ group at the 6-position. The chemical shifts will be characteristic of these groups on an aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), C=C and C=N stretching of the aromatic system (~1600-1400 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₅F₆NO₂, MW: 297.15 g/mol ). The fragmentation pattern would be expected to be consistent with the quinoline structure.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. The Conrad-Limpach reaction provides an effective means of constructing this highly functionalized heterocyclic core from commercially available starting materials. The detailed protocol and characterization guidelines provided herein should serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the synthesis and further exploration of this promising molecular scaffold. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

LookChem. (n.d.). 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. [Link]

-

PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

-

PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

-

Autech Industry Co.,Ltd. (n.d.). 125647-79-2,4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. [Link]

-

ResearchGate. (2010). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

National Institutes of Health. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

- Google Patents. (2014).

-

National Institutes of Health. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

Semantic Scholar. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

-

ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

National Institutes of Health. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

Sources

Physicochemical properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds have garnered significant attention. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a molecule of significant interest: this compound. This compound belongs to the quinolin-4-ol class, a scaffold present in numerous pharmacologically active agents.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the predicted physicochemical properties of this compound, grounded in data from structurally related analogs. Furthermore, it outlines the standard, self-validating experimental protocols required for the empirical determination of these critical parameters, explaining the causality behind the methodological choices.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

IUPAC Name: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one Molecular Formula: C₁₁H₅F₆NO₂ Molecular Weight: 313.16 g/mol CAS Number: A unique CAS registry number for this specific compound is not readily found in public databases as of the time of this writing, highlighting its status as a specialized research chemical.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. For the title compound, this equilibrium lies significantly toward the quinolone tautomer due to the thermodynamic stability conferred by the conjugated amide system. This is a common characteristic observed in analogous structures like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[2] Throughout this guide, while the "quinolin-4-ol" nomenclature is used, the underlying structure is predominantly the quinolone form.

Caption: Tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms.

Predicted Physicochemical Properties

Direct experimental data for this compound is sparse in the literature. However, by leveraging data from close structural analogs, we can formulate robust predictions for its key physicochemical parameters. This approach is standard in early-stage drug discovery for prioritizing candidate molecules.

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Melting Point (°C) | 265 - 285 | High melting point is expected due to the rigid, planar quinolone core, which facilitates efficient crystal lattice packing. The potential for intermolecular hydrogen bonding (N-H---O=C) and strong dipole-dipole interactions from the highly polar -CF₃ and -OCF₃ groups further increases the energy required to break the crystal lattice. This is consistent with analogs like 6-(Trifluoromethyl)-4-quinolinol (m.p. 267 °C)[3] and 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (m.p. 259-263 °C).[2] |

| Aqueous Solubility | Very Low | The presence of two potent lipophilic groups (-CF₃ and -OCF₃) is predicted to dramatically reduce aqueous solubility. The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity.[1] While the parent 2-(Trifluoromethyl)quinolin-4-ol shows some solubility (>32 µg/mL at pH 7.4),[4] the addition of the -OCF₃ group will likely lower this value considerably. |

| LogP (Octanol/Water) | 3.5 - 4.2 | The calculated XLogP3 for analogs like 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is 2.4.[5] Replacing the methoxy group (-OCH₃) with a significantly more lipophilic trifluoromethoxy (-OCF₃) group (Hansch π constant of +1.04 vs. -0.02 for -OCH₃) will substantially increase the LogP value. This high lipophilicity has major implications for ADME properties. |

| pKa (Acidic) | 5.5 - 6.5 | The proton on the 4-hydroxyl group (in the quinolinol tautomer) or the N-H group (in the quinolone tautomer) is acidic. Both the -CF₃ group at the 2-position and the -OCF₃ group at the 6-position are strong electron-withdrawing groups. They act through resonance and inductive effects to stabilize the conjugate base, thereby increasing the acidity (lowering the pKa) compared to non-fluorinated quinolinols. |

| pKa (Basic) | < 1.0 | The quinoline nitrogen is a basic site. The powerful electron-withdrawing effect of the adjacent -CF₃ group at the 2-position significantly reduces the electron density on the nitrogen, making it a very weak base. Its pKa is predicted to be substantially lower than that of quinoline itself (~4.9). |

Experimental Determination of Physicochemical Properties

To move beyond prediction and obtain definitive data, a series of standardized, cross-validating experiments must be performed.[6] The following sections detail the expert-recommended protocols.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes a true thermodynamic equilibrium between the solid solute and the solvent, providing a definitive value that is critical for predicting oral absorption and designing formulations.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The system must be protected from light if the compound is photolabile.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Caption: Workflow for shake-flask solubility determination.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate method for determining ionization constants (pKa). It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of inflection points corresponding to the pKa values. This parameter is essential, as the ionization state of a drug governs its solubility, membrane permeability, and target binding.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant. Record the pH after each addition.

-

Basic pKa Titration: In a separate experiment, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the pKa from the derivative of the titration curve, which provides a more accurate value.

Protocol: Structural Confirmation and Purity Analysis

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): Use an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass for C₁₁H₅F₆NO₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and environment of protons on the aromatic rings.

-

¹³C NMR: Will show distinct signals for all 11 carbon atoms in the molecule.

-

¹⁹F NMR: This is crucial for this molecule. It should show two distinct signals with appropriate chemical shifts and coupling patterns for the -CF₃ and -OCF₃ groups, confirming their presence and electronic environment.

-

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with a suitable column (e.g., C18) and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled with a UV or PDA detector to determine the purity of the compound. Purity should typically be >95% for use in biological or advanced physicochemical assays.

Caption: Cross-validation workflow for structural integrity.

Implications for Research and Drug Development

The predicted physicochemical profile of this compound—high lipophilicity, low aqueous solubility, and distinct acidic/basic centers—has several key implications:

-

Formulation Challenges: The low aqueous solubility will likely require advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) for in vivo studies.

-

Pharmacokinetics: High lipophilicity (LogP > 3.5) can lead to high volume of distribution, potential for non-specific binding to proteins and tissues, and a risk of being a substrate for efflux transporters like P-glycoprotein.

-

Metabolic Stability: The C-F bonds in the -CF₃ and -OCF₃ groups are exceptionally strong, making these moieties highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This is a desirable property for increasing a drug's half-life.

-

Target Engagement: The compound's ionization state at physiological pH will be predominantly neutral, which can facilitate passive diffusion across cell membranes to engage intracellular targets.

Conclusion

This compound represents a prototypical modern medicinal chemistry compound, where fluorine substitution is used to fine-tune properties. While direct experimental data is limited, a robust physicochemical profile can be predicted through careful analysis of structural analogs. This guide provides those predictions and, more importantly, outlines the rigorous, self-validating experimental protocols necessary to generate definitive data. For any researcher or drug development professional working with this or similar molecules, the systematic characterization of these fundamental properties is an indispensable step toward understanding its biological behavior and therapeutic potential.

References

-

Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem. 6

-

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878. PubChem.

-

Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

-

4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | CAS No: 1701-21-9. Pharmaffiliates.

-

6-Fluoro-2-(trifluoromethyl)quinolin-4-ol | 31009-34-4. BLDpharm.

-

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4. Ossila.

-

2-(Trifluoromethyl)quinolin-4-ol | C10H6F3NO | CID 314576. PubChem.

-

6-(Trifluoromethyl)-4-quinolinol (CAS 49713-51-1) Properties. Chemcasts.

-

6-Fluoro-2-hydroxy-4-(trifluoromethyl)quinoline, 97%. Fisher Scientific.

-

6-Methyl-2-(trifluoromethyl)quinolin-4-ol | 1701-20-8. ChemScene.

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Institutes of Health.

-

Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.

-

Venkataraman, S., et al. Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

-

An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. MDPI.

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

-

Bartow, E., & McCollum, E. V. Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv.

-

6-(TRIFLUOROMETHYL)QUINOLIN-4-OL(49713-51-1) 1H NMR spectrum. ChemicalBook.

-

2-(Trifluoromethyl)quinoline 97%. Sigma-Aldrich.

-

4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.

-

2-(trifluoromethyl)quinolin-4-ol (C10H6F3NO). PubChemLite.

-

Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed), 3846.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 2-(Trifluoromethyl)quinolin-4-ol | C10H6F3NO | CID 314576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Authored by: A Senior Application Scientist

Foreword: The Enigmatic Architecture of Fluorinated Quinolines

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a paramount strategy in modern drug design. These moieties can profoundly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This guide provides a comprehensive, in-depth analysis of the structural elucidation of a novel quinoline derivative, this compound, a molecule of significant interest for its potential pharmacological applications.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to provide a causal understanding of experimental choices and a self-validating framework for structural confirmation.

Strategic Synthesis: The Conrad-Limpach Approach

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[6][7] This robust and versatile method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[8][9] For the synthesis of this compound, the logical starting materials are 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate.

Proposed Synthetic Workflow

Caption: Proposed Conrad-Limpach synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)-4,4,4-trifluorobut-2-enoate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in toluene.

-

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion.

-

Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, add the crude intermediate from Step 1.

-

Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A or 2,6-di-tert-butylphenol, to the flask.

-

Reaction: Heat the mixture with stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes.

-

Product Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under high vacuum, and the residue purified by recrystallization or column chromatography.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

The structural elucidation of a novel compound is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and together, they reveal the complete picture.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the target molecule.

-

Expected Molecular Ion ([M]+): For C11H5F6NO2, the expected monoisotopic mass is approximately 297.02 g/mol .[10]

-

Fragmentation Pattern: The fragmentation pattern would likely show losses of CO, CF3, and OCF3 groups, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (enol) |

| 1650-1630 | C=O stretch | Amide (keto) |

| 1600-1450 | C=C and C=N stretches | Aromatic rings |

| 1300-1100 | C-F and C-O stretches | -CF3 and -OCF3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -OH |

| ~7.8 | d | 1H | H-5 |

| ~7.6 | dd | 1H | H-7 |

| ~7.4 | d | 1H | H-8 |

| ~6.5 | s | 1H | H-3 |

-

Causality: The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the quinoline ring and the trifluoromethyl groups. The hydroxyl proton is expected to be a broad singlet and may be exchangeable with D2O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment |

| ~175 | s | C-4 |

| ~150 | q | C-2 |

| ~148 | s | C-6 |

| ~145 | s | C-8a |

| ~125 | q | -CF3 |

| ~122 | q | -OCF3 |

| ~120 | s | C-5 |

| ~118 | s | C-4a |

| ~115 | s | C-8 |

| ~105 | s | C-7 |

| ~95 | s | C-3 |

-

Key Feature: The carbon atoms of the -CF3 and -OCF3 groups will appear as quartets due to coupling with the three fluorine atoms. The carbons attached to these groups will also show splitting.[11]

¹⁹F NMR Spectroscopy

Fluorine NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | s | -OCF3 |

| ~ -65 | s | -CF3 |

-

Rationale: Two distinct singlets are expected, corresponding to the two different trifluoromethyl environments.

Elucidation Workflow

Caption: A logical workflow for the structural elucidation of the target compound.

Self-Validating Protocols and Trustworthiness

To ensure the integrity of the structural assignment, a series of self-validating checks should be employed:

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively establish the proton-proton and proton-carbon connectivities, confirming the proposed structure.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to confirm the purity of the synthesized compound, ensuring that the spectroscopic data corresponds to the target molecule and not an impurity.

Conclusion: A Confirmed Architecture

Through a systematic application of synthetic chemistry and spectroscopic analysis, the structure of this compound can be unequivocally determined. The convergence of data from mass spectrometry, IR spectroscopy, and multidimensional NMR provides a robust and self-validating confirmation of the molecular architecture. This detailed understanding is the critical first step in exploring the therapeutic potential of this novel fluorinated quinoline.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

Płazińska, A., & Płaziński, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3192. [Link]

-

Supporting Information for various trifluoromethylated compounds. (n.d.). [Link]

-

Bahde, R. J., & Dudley, G. B. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(4), 337-339. [Link]

-

Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

A Physico-chemical Investigation on Fluorine-Enriched Quinolines Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

-

Supporting Information for various trifluoromethylated compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(11), 3591. [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2019). Journal of Molecular Structure, 1179, 851-861. [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). [Link]

-

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). ResearchGate. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, 104(3), 573. [Link]

-

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Optional[ATR-IR] - Spectrum. (n.d.). [Link]

-

6-(Trifluoromethyl)quinoline. (n.d.). PubChem. [Link]

-

Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(13), 5186. [Link]

-

Structures of new quinoline-based derivatives 4a-l and 5a-c. (n.d.). ResearchGate. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). PMC - PubMed Central. [Link]

-

NMR spectral analysis of strongly second-order 6-, 8-, 9. (n.d.). SciSpace. [Link]

-

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. (n.d.). [Link]

-

2-(Trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of trifluoromethoxy quinoline derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Quinoline Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Bio-potentiating Moiety

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a structural framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the versatility of the quinoline core is well-established.[2][4] Its therapeutic potential is dramatically influenced by the nature and position of its substituents.

This guide focuses on quinoline derivatives functionalized with a trifluoromethoxy (-OCF₃) group. The introduction of fluorine-containing moieties is a cornerstone of modern drug design, and the -OCF₃ group is particularly advantageous. It significantly enhances key pharmacokinetic properties, including metabolic stability by blocking sites prone to oxidative degradation, and lipophilicity, which can improve membrane permeability and cellular uptake.[5][6][7] This unique combination of properties often leads to improved potency, bioavailability, and a longer in-vivo half-life for therapeutic agents.[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis, diverse biological activities, and mechanisms of action of trifluoromethoxy quinoline derivatives, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Part 1: Synthesis Strategies - Building the Core Structure

The construction of trifluoromethoxy-substituted quinolines relies on established heterocyclic chemistry principles, often involving the initial formation of the quinoline ring followed by or preceded by the introduction of the desired fluorine group. Classic methods like the Skraup-Doebner-Von Miller synthesis, which condenses anilines with α,β-unsaturated carbonyl compounds, remain relevant for creating the core scaffold.[8] The trifluoromethoxy group is typically introduced using specialized reagents or by building the molecule from a precursor already containing the -OCF₃ moiety.

Experimental Protocol: General Synthesis of a 2-(Trifluoromethyl)quinoline Derivative

This protocol is a representative example adapted from methodologies for synthesizing related trifluoromethyl quinolines, which share principles with trifluoromethoxy derivatives.[8][9]

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq.) and an α,β-unsaturated trifluoromethyl ketone (1.2 eq.) in trichloroacetic acid (TCA) as the solvent.

-

Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to 80-100°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-trifluoromethyl quinoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Part 2: Anticancer Activity - A Primary Therapeutic Target

The most extensively studied biological activity of trifluoromethoxy and trifluoromethyl quinoline derivatives is their potent anticancer effect.[1][4] These compounds exert their cytotoxic effects through multiple mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Antitumor Action

-

Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] By blocking the ATP-binding site of these enzymes, they halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, leading to cell cycle arrest.[5]

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[5][10] Some derivatives also inhibit topoisomerase enzymes, which are crucial for relaxing DNA supercoils, thereby inducing catastrophic DNA damage in cancer cells.[10]

-

Induction of Apoptosis: By modulating key signaling pathways and inducing cellular stress, these compounds can trigger programmed cell death (apoptosis), a critical mechanism for eliminating malignant cells.[11][12]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their IC₅₀ values, the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Amino-7-(trifluoromethyl)quinoline | Breast (MCF-7) | 3.42 - 23.32 | [12] |

| 4-Amino-7-(trifluoromethyl)quinoline | Lung (A549) | 5.97 - 22.01 | [12] |

| 2,8-Bis(trifluoromethyl)quinoline | Leukemia (HL-60) | 10 ± 2.5 | [12] |

| 3-Phenyltrifluoromethyl quinoline | Breast (MCF-7) | 2.0 - 3.0 (approx.) | [1] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the trifluoromethoxy quinoline derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial and Anti-inflammatory Activities

Antimicrobial Effects

Trifluoromethoxy quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, positioning them as potential alternatives in an era of growing antimicrobial resistance.[13][14]

Key Mechanisms:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to the action of fluoroquinolone antibiotics, these derivatives can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[15]

-

Peptide Deformylase (PDF) Inhibition: Some derivatives act as inhibitors of PDF, a metalloenzyme crucial for bacterial protein maturation that is absent in humans, making it a selective target.[13][16]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Substituted Quinolines | Bacillus cereus, Staphylococcus | 3.12 - 50 | [13][16] |

| Substituted Quinolines | Pseudomonas, E. coli | 3.12 - 50 | [13][16] |

| Quinoline-Thiazole Hybrids | Candida glabrata | <0.06 - 62.50 | [15] |

| Substituted Quinolines | Aspergillus flavus, C. albicans | Potentially Active | [13][16] |

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been explored as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.[2][17][18]

Key Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.[17]

-

Cytokine Modulation: Certain derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in immune cells.[18]

Part 4: Neuroprotective and CNS Applications

The unique ability of the trifluoromethoxy group to enhance lipophilicity and metabolic stability makes these quinoline derivatives promising candidates for treating central nervous system (CNS) disorders, as they are more likely to cross the blood-brain barrier.[19][20]

Mechanisms of Neuroprotection

Research into neurodegenerative diseases like Alzheimer's and Parkinson's has highlighted several mechanisms by which these compounds may confer protection.

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Trifluoromethoxy quinoline derivatives can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) and protecting cells from damage.[20][21]

-

Enzyme Inhibition:

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase levels of the neurotransmitter acetylcholine, a primary strategy in Alzheimer's therapy.[20][22]

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibiting MAO-B can increase dopamine levels and reduce oxidative stress, which is relevant for Parkinson's disease treatment.[20][22]

-

-

Sodium Channel Blockade: Some quinoline-derived trifluoromethyl alcohols have been identified as sodium channel blockers, a mechanism that underpins their potential as antiepileptic and analgesic agents for neuropathic pain.[23]

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂ Challenge)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced death.[19]

-

Cell Culture: Seed a neuronal cell line (e.g., HT-22 or SH-SY5Y) in a 96-well plate and allow cells to adhere for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control well.

-

Oxidative Insult: Add a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) to all wells except the negative control. Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using a standard method like the MTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-untreated control. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Part 5: Structure-Activity Relationships and Future Perspectives

The biological activity of trifluoromethoxy quinoline derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have revealed key insights:

-

Position of the -OCF₃ Group: The placement of the trifluoromethoxy group on the quinoline ring is critical and can determine target specificity and potency.[1][11]

-

Substituents at C4: For anticancer and anti-inflammatory activity, substitutions at the C4 position, often with an amino or anilino group, are frequently crucial for potent activity.[1][17]

-

Substituents at C2 and C3: Modifications at these positions can fine-tune the molecule's steric and electronic properties, influencing binding affinity to specific targets like kinases or enzymes.[10]

The future of this chemical class is bright. Ongoing research is focused on synthesizing novel derivatives with enhanced potency and selectivity, overcoming mechanisms of drug resistance, and exploring their potential in combination therapies. The trifluoromethoxy quinoline scaffold remains a highly attractive and "tunable" framework for the development of next-generation therapeutics targeting a spectrum of human diseases.

References

-

Fujisaka, A., Aomatsu, D., Kakutani, Y., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. Link

-

BenchChem. (2025). Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols. BenchChem. Link

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Link

-

Polycyclic Aromatic Compounds. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5). Link

-

ResearchGate. (n.d.). Quinoline derivatives known anticancer agents. ResearchGate. Link

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.. Link

-

Pan, Q., Wang, J., Wang, Q., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103. Link

-

PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Link

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Link

-

Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Link

-

ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1087-1102. Link

-

BenchChem. (2025). Application of 3,4-Dichloro-7-(trifluoromethyl)quinoline in Cancer Research: An Overview and General Protocols for Structurally. BenchChem. Link

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(2), 143. Link

-

PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Link

-

ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Link

-

ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines c) This work, on accessing trifluoromethyl quinolines and chromenes from HFO‐1234yf. ResearchGate. Link

-

PubMed. (1998). Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. Arzneimittelforschung, 48(12), 1168-71. Link

-

NIH. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Link

-

Sci-Hub. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed). Link

-

Journal of the Chemical Society (Resumed). (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed), 3846. Link

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Link

-

PMC. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3422. Link

-

Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. Link

-

ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. Link

-

PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Link

-

NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100747. Link

-

PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. Link

-

ResearchGate. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Link

-

PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 16(S6). Link

-

PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. Link

-

ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Link

-

PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel), 12(10), 1853. Link

-

ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Link

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Link

-

PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel), 12(10), 1853. Link

-

ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Link

-

ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemijournal.com [chemijournal.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction: The Quinoline Scaffold and the Promise of Novel Fluorinated Derivatives

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functional groups to modulate pharmacological activity. The subject of this guide, this compound, is a novel compound that combines this established quinoline core with two distinct fluorine-containing moieties.

The introduction of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups is a common strategy in modern drug design to enhance key properties such as metabolic stability, membrane permeability, and binding affinity. These electron-withdrawing groups can significantly alter the electronic profile of the molecule, potentially leading to unique biological activities. Given the therapeutic precedent of quinoline derivatives,[3][4] a systematic in vitro evaluation of this compound is warranted to elucidate its pharmacological potential.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical, tiered approach to investigation, beginning with foundational cytotoxicity assessments and progressing to more specific assays for anticancer, anti-inflammatory, and antimicrobial activity. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental design is both robust and mechanistically informative.

Foundational Analysis: Cytotoxicity and Cell Viability

Scientific Rationale: Before investigating any specific therapeutic effect, it is imperative to first establish the general cytotoxicity profile of a novel compound.[5][6][7] This foundational step determines the concentration range at which the compound affects cell viability, which is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a quantifiable process that provides a reliable readout of cell viability.[10][12]

Workflow: MTT Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control line (e.g., HFF-1 fibroblasts) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example IC₅₀ Values

| Cell Line | Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |

| A549 | Lung Carcinoma | 25.1 ± 3.2 |

| HCT116 | Colon Carcinoma | 8.9 ± 1.1 |

| HFF-1 | Normal Fibroblast | > 100 |

Anticancer Mechanistic Insight: Apoptosis Induction

Scientific Rationale: A favorable cytotoxicity profile, particularly one showing selectivity for cancer cells over normal cells, prompts investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many successful anticancer drugs.[4] A hallmark of the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[15][16] These proteases cleave critical cellular substrates, leading to the dismantling of the cell. A luminescent assay, such as the Caspase-Glo® 3/7 assay, provides a highly sensitive and specific method for quantifying this activity.[17] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[17]

Pathway: Caspase-3/7 Mediated Apoptosis

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) receive no compound.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation: Example MIC Values

| Microbial Strain | Type | MIC (µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| E. coli (ATCC 25922) | Gram-negative Bacteria | 64 |

| P. aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |

| C. albicans (ATCC 90028) | Fungus (Yeast) | 32 |

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

-

INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. (2023). YouTube. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(11), 101198. Retrieved from [Link]

-

Luciferase Reporter Assay – Protocol. (2020). The Science Notes. Retrieved from [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved from [Link]

-

Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of microbiological methods, 70(2), 209-220. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. Retrieved from [Link]

-

Kumar, S., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115182. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Pharmaceuticals, 15(7), 856. Retrieved from [Link]

-

Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30485-30505. Retrieved from [Link]

-

Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023). Athmic Biotech Solutions. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 9(8), 1-13. Retrieved from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6775-6793. Retrieved from [Link]

-

EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

-

Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). Oncotarget, 8(37), 61141. Retrieved from [Link]

-

Rapid Screening of Antimicrobial Synthetic Peptides. (2015). ResearchGate. Retrieved from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024). ResearchGate. Retrieved from [Link]

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (2005). Journal of the American College of Nutrition, 24(1), 1-8. Retrieved from [Link]

-

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. Retrieved from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). Antibiotics, 11(11), 1540. Retrieved from [Link]

-

Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2024). ResearchGate. Retrieved from [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad. Retrieved from [Link]

- Methods of screening for antimicrobial compounds. (2003). Google Patents.

-

In vitro benchmarking of NF-κB inhibitors. (2020). PLOS ONE, 15(1), e0228026. Retrieved from [Link]

-

Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 1013-1029. Retrieved from [Link]

-

6-Methyl-2-(trifluoromethyl)-4-quinolinol (CAS 1701-20-8) Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society. Retrieved from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]